molecular formula C19H24N2O4S2 B1405203 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-62-3

3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1405203
CAS No.: 2034157-62-3
M. Wt: 408.5 g/mol
InChI Key: RBTFTCUVVPEREB-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate belongs to the benzo[d]thiazol-2(3H)-imine class, characterized by a bicyclic aromatic system fused with a thiazole ring. Key structural features include:

  • 5,6-Dimethyl substituents on the benzene ring, which enhance electron-donating effects and influence steric interactions.
  • A 2-methoxyethyl group attached to the nitrogen atom at position 3, contributing to solubility and modulating pharmacokinetic properties.
  • A 4-methylbenzenesulfonate (tosylate) counterion, improving crystallinity and stability.

Properties

IUPAC Name

3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS.C7H8O3S/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFTCUVVPEREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC2=C(C=C1C)SC(=N)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]thiazole Core

  • The benzo[d]thiazole scaffold is commonly synthesized via condensation of 2-aminothiophenol derivatives with carboxylic acids or their derivatives (e.g., aldehydes, acid chlorides).
  • For 5,6-dimethyl substitution, 2-aminothiophenol is pre-substituted or the corresponding methylated precursors are employed.
  • The condensation typically proceeds under acidic or dehydrating conditions to form the thiazole ring.

Introduction of the 2-Methoxyethyl Side Chain

  • Alkylation at the 3-position of the benzo[d]thiazole ring is achieved using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).
  • This alkylation is usually performed in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction conditions are optimized to favor substitution at the nitrogen or carbon position as required by the imine tautomerism.

Formation of the 4-Methylbenzenesulfonate Salt

  • The free base form of the compound (the imine) is reacted with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to form the corresponding tosylate salt.
  • This salt formation enhances the compound’s solubility and stability, which is important for pharmaceutical applications.
  • The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile under mild heating and stirring until the salt precipitates or crystallizes.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Benzo[d]thiazole core synthesis 2-Aminothiophenol derivative + aldehyde or acid chloride Ethanol, acidic catalyst Reflux (80-100 °C) 4-8 hours 70-85 Acid-catalyzed cyclization
Alkylation with 2-methoxyethyl halide 2-Methoxyethyl bromide + base (K2CO3/NaH) DMF or DMSO 50-80 °C 6-12 hours 65-80 Base-promoted nucleophilic substitution
Salt formation with p-toluenesulfonic acid p-Toluenesulfonic acid + free base compound Ethanol or acetonitrile Room temperature to 50 °C 2-4 hours 85-95 Salt crystallization improves purity

Analytical and Purification Techniques

  • Purification: Recrystallization from ethanol or ethyl acetate is commonly employed after each step to improve purity.
  • Characterization: Confirmatory techniques include NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
  • Quality Control: High-performance liquid chromatography (HPLC) is used to assess purity and confirm the identity of the final tosylate salt.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Outcome
Core benzo[d]thiazole synthesis 2-Aminothiophenol derivative + aldehyde Acidic reflux in ethanol Formation of substituted benzo[d]thiazole
Side chain alkylation 2-Methoxyethyl halide + base Base, DMF/DMSO, 50-80 °C Introduction of 2-methoxyethyl group
Salt formation p-Toluenesulfonic acid + free base Room temp to 50 °C, ethanol Formation of tosylate salt for stability

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various applications:

  • Antimicrobial and Antifungal Properties : Research indicates that this compound has shown effectiveness against several microbial strains, suggesting its potential use in developing new antimicrobial agents.
  • Cancer Research : Studies have demonstrated that it can induce apoptosis in cancer cells through enzyme inhibition, highlighting its significance in cancer therapy. Its mechanism of action involves binding to specific enzymes and proteins that play crucial roles in disease pathways.
  • Photodynamic Therapy : The photophysical properties of related compounds suggest that this compound may also be valuable in photodynamic therapy, which is an area of growing interest in cancer treatment.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibition zones compared to control groups, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound led to increased apoptosis rates in specific cancer cell lines. Mechanistic studies revealed that it inhibited key signaling pathways involved in cell survival, making it a promising candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The 5,6-dimethyl configuration distinguishes the target compound from analogs with alternative substitution patterns:

Compound Substituents on Benzene Ring Key Properties/Effects Reference
Target Compound 5,6-Dimethyl Enhanced electron-donating effects; improved steric shielding
3-(2-Methoxyethyl)-5,7-dimethyl analog 5,7-Dimethyl Altered regioselectivity in reactions; potential differences in π-π stacking
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine 6-Bromo, 3-methyl Electron-withdrawing bromo group reduces reactivity; increased molecular weight
4,6-Difluoro-3-allyl analog 4,6-Difluoro, 3-allyl Fluorine atoms enhance lipophilicity; allyl group enables conjugation chemistry
3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4d) Oxadiazole-linked substituent Increased rigidity; potential for hydrogen bonding via oxadiazole

Key Findings :

  • Electron-donating groups (e.g., methyl) enhance aromatic stability and reactivity in electrophilic substitutions .
  • Halogen substituents (e.g., bromo, fluoro) introduce steric and electronic effects, altering solubility and biological activity .

Variations in N-Substituents

The 2-methoxyethyl group on the nitrogen atom contrasts with other N-substituents in analogs:

Compound N-Substituent Key Properties/Effects Reference
Target Compound 2-Methoxyethyl Ether chain improves solubility; methoxy group participates in hydrogen bonding
3-(2-Ethoxyethyl)-6-methyl analog 2-Ethoxyethyl Longer alkyl chain increases lipophilicity; reduced polarity compared to methoxyethyl
3-Ethylbenzo[d]thiazol-2(3H)-imine Ethyl Simpler structure; lower molecular weight but reduced solubility in polar solvents
3-Allyl-4,6-difluoro analog Allyl Conjugation-ready group for further functionalization; introduces π-bond reactivity

Key Findings :

  • Ether-linked substituents (methoxyethyl, ethoxyethyl) balance solubility and lipophilicity, critical for drug bioavailability .
  • Allyl groups enable post-synthetic modifications, such as thiol-ene click chemistry .

Counterion Variations

The 4-methylbenzenesulfonate (tosylate) counterion contrasts with other ionic groups:

Compound Counterion Key Properties/Effects Reference
Target Compound 4-Methylbenzenesulfonate Enhances crystallinity; stabilizes the imine via ionic interactions
3-Ethyl-5,6-dimethoxy analog Ethanesulfonate Smaller counterion may increase solubility in aqueous media
3-Allyl-4,6-difluoro analog Hydrobromide Bromide ion contributes to higher density; potential hygroscopicity

Key Findings :

  • Tosylate counterions are preferred in pharmaceuticals for their stability and ease of crystallization .
  • Smaller counterions (e.g., ethanesulfonate) may improve solubility but reduce thermal stability .

Key Findings :

  • One-pot methods reduce purification steps and improve efficiency .
  • Catalyst-free syntheses are environmentally benign but may require longer reaction times .

Biological Activity

3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS Number: 1058219-11-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H27N3O4S2C_{19}H_{27}N_{3}O_{4}S_{2} and a molecular weight of approximately 425.6 g/mol. Its structure features a benzo[d]thiazole moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₄S₂
Molecular Weight425.6 g/mol
CAS Number1058219-11-6

Anticancer Activity

Research indicates that compounds with a benzo[d]thiazole structure exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine against cancer cells remains to be fully elucidated but is likely linked to its structural features.

Anticonvulsant Properties

There is emerging evidence suggesting that thiazole derivatives can act as anticonvulsant agents. A study involving similar compounds demonstrated their effectiveness in reducing seizure activity in animal models. The potential for 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine to exhibit similar effects warrants further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzo[d]thiazole ring can participate in π-π stacking interactions and hydrogen bonding, influencing protein conformation and activity.

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that compounds similar to 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, treatment with related thiazole derivatives resulted in increased caspase-3 activity, indicating the induction of programmed cell death.
  • Anticonvulsant Activity : A study evaluating the anticonvulsant properties of thiazole derivatives found that certain compounds significantly reduced seizure frequency in rodent models. The specific mechanisms involved may include modulation of neurotransmitter release or direct action on ion channels.

Synthesis

The synthesis of 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl halides under basic conditions facilitates the incorporation of the methoxyethyl substituent.
  • Final Coupling Reaction : The final product is obtained through an amide coupling reaction, which may involve various coupling reagents to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzo[d]thiazole derivatives like 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate?

  • Methodological Answer : Benzo[d]thiazole derivatives are typically synthesized via condensation reactions. For example, hydrazine derivatives can react with substituted ketones or aldehydes under reflux conditions in ethanol or DMF. Key steps include refluxing with catalysts (e.g., glacial acetic acid), purification via solvent evaporation, and recrystallization. Yields depend on reaction time, temperature, and stoichiometry .
  • Characterization : Products are validated using 1^1H NMR, 13^13C NMR, and mass spectrometry to confirm structural integrity .

Q. How are spectroscopic techniques employed to characterize benzo[d]thiazole-based compounds?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions and molecular conformation. For instance, 1^1H NMR identifies proton environments (e.g., methoxy or methyl groups), while 13^13C NMR verifies carbon frameworks. Mass spectrometry provides molecular weight confirmation and fragmentation patterns, essential for distinguishing isomers .

Q. What methodologies are used to assess the biological activity of benzothiazole derivatives?

  • Methodological Answer : Biological activity is evaluated through in vitro assays targeting specific enzymes or receptors. For example, monoamine oxidase (MAO) inhibition studies involve incubating derivatives with enzyme solutions and measuring substrate conversion rates. Dose-response curves (IC50_{50} values) are generated using spectrophotometric or fluorometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of benzothiazole derivatives?

  • Methodological Answer : Optimization involves systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization .
  • Temperature control : Prolonged reflux (4–24 hours) ensures completion, monitored via TLC .
  • Purification : Recrystallization from ethanol or ethyl acetate removes byproducts .
    • Example : In one study, extending reflux time from 4 to 6 hours increased yields from 65% to 78% .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways of benzothiazole derivatives?

  • Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) employ:

  • Abiotic assays : Hydrolysis/photolysis under controlled pH and UV exposure to track degradation products .
  • Biotic assays : Microbial consortia are incubated with the compound to identify metabolites via LC-MS .
  • Ecotoxicity testing : Daphnia magna or algae models assess acute/chronic toxicity .

Q. How should researchers address contradictions in reported synthetic yields of benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from reagent purity, solvent quality, or procedural deviations. To resolve:

  • Reproduce conditions : Standardize molar ratios, solvent batches, and equipment (e.g., reflux condensers) .
  • Statistical analysis : Use ANOVA to compare yields across multiple trials, identifying outliers .
  • Case study : A 2018 study reported 75–85% yields using DMF, while ethanol-based methods yielded 60–70%, highlighting solvent polarity effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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